molecular formula C15H20N2O B14903999 2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide

2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide

Cat. No.: B14903999
M. Wt: 244.33 g/mol
InChI Key: MPAGRUDFXYAMGC-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring in the structure of this compound contributes to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the acylation of indole derivatives. The general synthetic route includes the following steps:

    Starting Material: Indole is used as the starting material.

    Acylation: The indole undergoes acylation with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.

    Amidation: The resulting acylated indole is then subjected to amidation with pentan-2-amine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various alkyl groups.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors in biological systems, leading to modulation of their activity. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors, such as serotonin receptors, leading to altered signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological processes, such as cyclooxygenase enzymes in inflammation.

    DNA Intercalation: Intercalation into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide can be compared with other similar indole derivatives, such as:

    2-(1H-indol-3-yl)acetamide: Lacks the pentan-2-yl group, resulting in different biological activities.

    N-(1H-indol-3-yl)acetamide: Similar structure but with variations in the side chain, leading to different pharmacological properties.

    2-(1H-indol-3-yl)-N-(methyl)acetamide: Contains a methyl group instead of the pentan-2-yl group, affecting its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-pentan-2-ylacetamide

InChI

InChI=1S/C15H20N2O/c1-3-6-11(2)17-15(18)9-12-10-16-14-8-5-4-7-13(12)14/h4-5,7-8,10-11,16H,3,6,9H2,1-2H3,(H,17,18)

InChI Key

MPAGRUDFXYAMGC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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